N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10972214
InChI: InChI=1S/C21H20ClN3O4/c1-28-18-9-5-15(11-19(18)29-2)17-8-10-21(27)25(24-17)13-20(26)23-12-14-3-6-16(22)7-4-14/h3-11H,12-13H2,1-2H3,(H,23,26)
SMILES: COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)OC
Molecular Formula: C21H20ClN3O4
Molecular Weight: 413.9 g/mol

N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC10972214

Molecular Formula: C21H20ClN3O4

Molecular Weight: 413.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C21H20ClN3O4
Molecular Weight 413.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C21H20ClN3O4/c1-28-18-9-5-15(11-19(18)29-2)17-8-10-21(27)25(24-17)13-20(26)23-12-14-3-6-16(22)7-4-14/h3-11H,12-13H2,1-2H3,(H,23,26)
Standard InChI Key AYCRSNNDEWPDHB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)OC

Introduction

N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential applications in pharmaceutical research due to its unique combination of functional groups.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step reactions. These may include the formation of the pyridazine core, followed by the introduction of the dimethoxyphenyl and chlorobenzyl groups through appropriate coupling reactions. Common methods involve the use of palladium-catalyzed cross-coupling reactions for the introduction of the aryl groups.

Synthesis StepReaction Conditions
Pyridazine FormationHeating in the presence of a base
Aryl CouplingPalladium catalyst, inert atmosphere
Amide FormationAcid chloride, base, solvent

Biological Activity

Pyridazine derivatives have been extensively studied for their biological activities. Compounds with similar structures have shown potential as anti-inflammatory agents, antimicrobial agents, and even anticancer drugs. The presence of the 3,4-dimethoxyphenyl group may enhance the compound's ability to interact with biological targets, potentially increasing its efficacy.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AntimicrobialInfection control and prevention
AnticancerCancer therapy and research

Research Findings

Research on pyridazine derivatives, including N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, is ongoing. Studies often focus on optimizing synthesis conditions to improve yield and purity, as well as evaluating the compounds' biological activities through in vitro and in vivo assays.

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